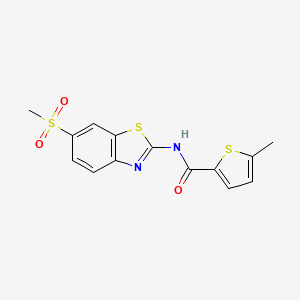
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide
概要
説明
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the Pyridinyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
For industrial production, the synthesis would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound might be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions but could include various substituted quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a fluorescent probe.
Medicine: Potential use as an anti-cancer or anti-microbial agent.
Industry: In the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting enzyme activity.
Intercalation into DNA: Affecting gene expression.
Modulation of Receptor Activity: Influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(2,5-dimethoxyphenyl)quinoline: Lacks the carboxamide and pyridinyl groups.
N-(pyridin-4-yl)quinoline-4-carboxamide: Lacks the dimethoxyphenyl group.
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)benzamide: Has a benzamide instead of a quinoline core.
Uniqueness
2-(2,5-dimethoxyphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity not seen in similar compounds.
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)19(13-16)21-14-18(17-5-3-4-6-20(17)26-21)23(27)25-15-9-11-24-12-10-15/h3-14H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYPOQKHRJIKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


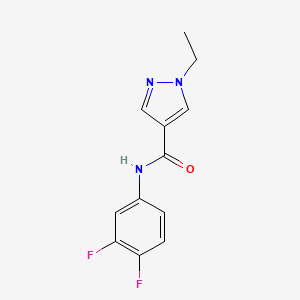
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B3482639.png)
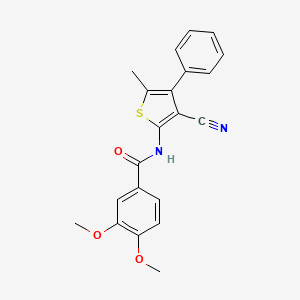
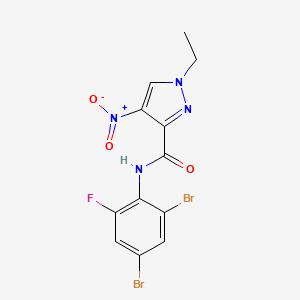
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B3482656.png)
![methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3482659.png)
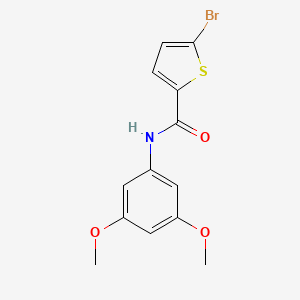
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B3482671.png)
![dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate](/img/structure/B3482673.png)
![methyl 5-methyl-4-phenyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3482692.png)
![3-(2-tert-butylimidazo[1,2-a]pyrimidin-3-yl)-N-(1,3-dihydroxypropan-2-yl)benzamide](/img/structure/B3482697.png)
![5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3482704.png)

